molecular formula C10H13FN2O3S2 B14634052 Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride CAS No. 52913-43-6

Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride

Cat. No.: B14634052
CAS No.: 52913-43-6
M. Wt: 292.4 g/mol
InChI Key: RFRYZVINQQPPSF-UHFFFAOYSA-N
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Description

Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride is a complex organic compound that features a combination of sulfonyl, carbamyl, and fluoride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride typically involves multiple steps. One common approach starts with the preparation of 4-methylbenzene-1-sulfonyl chloride, which is then reacted with methylamine to form methyl(4-methylbenzene-1-sulfonyl)amine . This intermediate is further reacted with a thiol compound to introduce the sulfanyl group, followed by the addition of a carbamyl fluoride group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution of the fluoride group may result in the formation of new carbon-fluorine bonds .

Scientific Research Applications

Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl and carbamyl groups.

    Biology: The compound is studied for its potential as an enzyme inhibitor due to its ability to interact with active sites.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl and carbamyl groups can form covalent bonds with active site residues, inhibiting enzyme activity. The fluoride group may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl p-tolyl sulfone: Similar structure but lacks the carbamyl fluoride group.

    4-Methylbenzenemethanesulfonyl chloride: Contains a sulfonyl chloride group instead of the carbamyl fluoride group.

    Tosylmethyl isocyanide: Contains a tosyl group but differs in the presence of an isocyanide group.

Uniqueness

Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride is unique due to the combination of sulfonyl, carbamyl, and fluoride groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

52913-43-6

Molecular Formula

C10H13FN2O3S2

Molecular Weight

292.4 g/mol

IUPAC Name

N-methyl-N-[methyl-(4-methylphenyl)sulfonylamino]sulfanylcarbamoyl fluoride

InChI

InChI=1S/C10H13FN2O3S2/c1-8-4-6-9(7-5-8)18(15,16)13(3)17-12(2)10(11)14/h4-7H,1-3H3

InChI Key

RFRYZVINQQPPSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)SN(C)C(=O)F

Origin of Product

United States

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